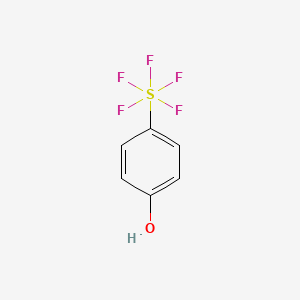

4-(Pentafluorosulfanyl)phenol

Beschreibung

Contextualization within Organofluorine Chemistry and SF₅ Group Significance

The pentafluorosulfanyl group is recognized for imparting unique characteristics to organic molecules. rowansci.com It is a highly electronegative and sterically demanding group, which contributes to increased thermal and chemical stability in the compounds it is a part of. nih.govrowansci.com The SF₅ group's strong electron-withdrawing nature and high lipophilicity make it an attractive substituent in the design of new materials and bioactive compounds. beilstein-journals.orgrowansci.com Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety's influence on a molecule's electronic properties and metabolic stability has positioned it as a valuable alternative to the trifluoromethyl group in medicinal chemistry and agrochemical research. scientificupdate.comacs.org

The unique properties of the SF₅ group are summarized in the table below:

| Property | Description | Reference |

| High Electronegativity | The five fluorine atoms create a strong electron-withdrawing effect, significantly altering the electronic properties of the host molecule. | rowansci.com |

| Thermal & Chemical Stability | The robust S-F bonds make the SF₅ group highly resistant to heat and chemical reactions. rowansci.comcollectionscanada.gc.ca | |

| Lipophilicity | Despite its high electronegativity, the SF₅ group can enhance a molecule's lipophilicity, which can improve membrane permeability. | rowansci.com |

| Steric Bulk | The SF₅ group is larger than the trifluoromethyl group, which can influence molecular interactions. | scientificupdate.com |

Historical Development and Evolution of Synthetic Routes to Pentafluorosulfanyl-Containing Aromatic Compounds

The journey of incorporating the pentafluorosulfanyl group into aromatic systems has been marked by significant synthetic challenges. Initial methods for creating these compounds were often harsh, leading to low yields and limited functional group tolerance. thieme-connect.de A major hurdle was the difficulty in handling reagents like elemental fluorine. thieme-connect.de

Key milestones in the synthesis of pentafluorosulfanyl-containing aromatic compounds include:

The first reported synthesis of a pentafluorosulfanyl-containing compound. thieme-connect.de

The development of sulfur pentafluoride chloride (SF₅Cl) as a key reagent. thieme-connect.declemson.edu

The application of Shermolovich conditions (potassium fluoride (B91410)/chlorine). thieme-connect.de

The use of bench-stable trichloroisocyanuric acid as a replacement for gaseous chlorine. thieme-connect.de

A significant advancement came with the development of a two-step process involving the formation of an Aryl-SF₄Cl intermediate, followed by a halogen exchange. scientificupdate.com More recent methods have focused on the direct pentafluorosulfanylation of aryl compounds and de novo syntheses where the SF₅ group is introduced at an early stage. ethz.ch The oxidation of readily available aromatic compounds like 4-(pentafluorosulfanyl)anisole and 4-(pentafluorosulfanyl)phenol has also emerged as a practical route to aliphatic SF₅-containing compounds. acs.orgnih.govresearchgate.net

Fundamental Research Questions and Challenges Associated with this compound

Despite the progress in synthetic methodologies, several research questions and challenges remain in the study of this compound and its derivatives. A primary challenge is the development of more efficient and milder synthetic routes to introduce the SF₅ group into diverse molecular architectures. thieme-connect.de The synthesis of ortho-substituted pentafluorosulfanylbenzenes, for instance, remains a notable challenge. google.com

Key research areas include:

Improving Synthetic Efficiency: Developing more practical and scalable syntheses for this compound and its derivatives. nih.gov

Understanding Reactivity: Further exploring the chemical reactivity of the SF₅ group and the phenol (B47542) moiety in this compound to enable more complex molecular designs. beilstein-journals.org

Exploring Applications: Investigating the full potential of this compound as a building block in the creation of novel materials and pharmaceuticals. google.com

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of SF₅-containing compounds, such as through Diels-Alder reactions. acs.org

The oxidation of this compound can lead to the formation of various aliphatic SF₅-containing compounds, highlighting its versatility as a starting material. beilstein-journals.orgacs.orgnih.govresearchgate.net For example, oxidation with hydrogen peroxide in sulfuric acid yields 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone. acs.orgnih.govresearchgate.net

The following table details some of the key chemical data for this compound:

| Property | Value | Reference |

| CAS Number | 774-94-7 | sigmaaldrich.comlookchem.com |

| Molecular Formula | C₆H₅F₅OS | lookchem.com |

| Molecular Weight | 220.16 g/mol | sigmaaldrich.com |

| Melting Point | 104-105 °C | lookchem.com |

| pKa | 8.08 ± 0.13 | lookchem.com |

Eigenschaften

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJLGVIUMCBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381318 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-94-7 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyphenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pentafluorosulfanyl Phenol and Its Precursors

Direct Synthetic Approaches to 4-(Pentafluorosulfanyl)phenol

Direct methods for the synthesis of this compound often involve the functionalization of a pre-existing pentafluorosulfanyl-substituted aromatic ring.

Oxidation of Pentafluorosulfanyl-Containing Anisole (B1667542) and Phenols with Hydrogen Peroxide

The oxidation of 4-(pentafluorosulfanyl)anisole and this compound using hydrogen peroxide in strong acids like concentrated sulfuric acid or trifluoroacetic acid (TFA) has been investigated. acs.orgnih.govsemanticscholar.org This reaction, however, does not typically yield this compound as the primary product but rather leads to dearomatization and the formation of various aliphatic SF₅-containing compounds. acs.orgnih.gov

When 4-(pentafluorosulfanyl)anisole is treated with aqueous hydrogen peroxide in concentrated sulfuric acid, the major product is 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone. acs.orgnih.govsemanticscholar.org Smaller quantities of SF₅-containing maleic and succinic acids are also formed as side products. acs.orgnih.gov The reaction starting from this compound under similar conditions also yields the muconolactone (B1205914) derivative. acs.orgsemanticscholar.org Interestingly, when the reaction with 4-(pentafluorosulfanyl)anisole is conducted with urea-hydrogen peroxide complex (UHP) in TFA, this compound is formed as the major product, although this is part of a reaction sequence that ultimately leads to further oxidation products. acs.org

The table below summarizes the typical products obtained from the oxidation of this compound and its corresponding anisole.

| Starting Material | Oxidizing System | Major Product(s) | Reference |

| 4-(Pentafluorosulfanyl)anisole | 30% aq. H₂O₂ / H₂SO₄ | 3-(Pentafluorosulfanyl)muconolactone, SF₅-maleic acid, SF₅-succinic acid | acs.orgsemanticscholar.org |

| This compound | 30% aq. H₂O₂ / H₂SO₄ | 3-(Pentafluorosulfanyl)muconolactone | acs.orgsemanticscholar.org |

| 4-(Pentafluorosulfanyl)anisole | UHP / TFA | This compound (intermediate) | acs.org |

Hydroxylation of Nitro-(pentafluorosulfanyl)benzenes via Vicarious Nucleophilic Substitution of Hydrogen

A more direct route to hydroxylated pentafluorosulfanyl arenes involves the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitro-(pentafluorosulfanyl)benzenes. acs.org This method allows for the introduction of a hydroxyl group onto the aromatic ring ortho or para to the nitro group. The VNS reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic compounds. acs.orgorganic-chemistry.org

The general mechanism involves the addition of a nucleophile, in this case, a hydroperoxide anion, to the aromatic ring, followed by the elimination of a leaving group from the nucleophile's α-position. organic-chemistry.orgorganic-chemistry.org For the hydroxylation of nitroarenes, anions of tert-butyl hydroperoxide or cumyl hydroperoxide react in the presence of a strong base to form the corresponding nitrophenols in high yields. organic-chemistry.org This methodology has been applied to the synthesis of SF₅-containing phenols. acs.org

General Strategies for Introducing the Pentafluorosulfanyl Group into Aromatic Systems

The synthesis of aromatic compounds containing the SF₅ group is often challenging. uochb.cznih.gov Several general strategies have been developed to introduce this functional group.

One of the earliest and most direct methods is the fluorination of diaryl disulfides with elemental fluorine. chemrxiv.orgresearchgate.net This approach allows for the preparation of various substituted (pentafluorosulfanyl)benzenes. Another significant advancement is the development of reagents that allow for the transfer of the SF₅ group to aromatic substrates. chemrxiv.org

Synthesis of Key Intermediates Leading to this compound and its Derivatives

The synthesis of this compound and related compounds often relies on the preparation and subsequent transformation of key intermediates, particularly nitro and amino derivatives.

Preparation of Nitro(pentafluorosulfanyl)benzenes

Nitro(pentafluorosulfanyl)benzenes are crucial precursors for the synthesis of various SF₅-substituted aromatic compounds. nih.govfigshare.com These can be synthesized through several routes. Direct fluorination of 1,2-bis(3-nitrophenyl)disulfane can produce 3-nitro-1-(pentafluorosulfanyl)benzene. researchgate.net Furthermore, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been prepared as a byproduct of this reaction, as well as by the direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene and the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. researchgate.netnih.gov

Nucleophilic aromatic substitution (SNAr) reactions of nitro-(pentafluorosulfanyl)benzenes are also utilized to generate a range of derivatives. figshare.com The nitro group in para- and meta-nitro-(pentafluorosulfanyl)benzene can be displaced by alkoxides and thiolates. figshare.com

The table below outlines some synthetic routes to nitro(pentafluorosulfanyl)benzenes.

| Product | Synthetic Method | Precursor(s) | Reference |

| 3-Nitro-1-(pentafluorosulfanyl)benzene | Direct Fluorination | 1,2-bis(3-nitrophenyl)disulfane | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Direct Fluorination | 4-Nitro-1-(pentafluorosulfanyl)benzene | researchgate.netnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration | 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | researchgate.netnih.gov |

Synthesis of Amino-(pentafluorosulfanyl)phenols from Nitro Precursors

Amino-(pentafluorosulfanyl)phenols are valuable intermediates that can be derived from their nitro analogues. The reduction of the nitro group is a standard transformation in organic synthesis. For example, the reduction of SF₅-containing benzisoxazoles, which are synthesized from nitro-(pentafluorosulfanyl)benzenes, with iron powder in acetic acid provides high yields of SF₅-containing ortho-aminobenzophenones. nih.gov This demonstrates a viable route from nitroaromatics to amino derivatives in the SF₅ system.

Similarly, the transformation of nitro groups in other SF₅-containing precursors to anilines is a key step in the synthesis of more complex molecules, such as insecticides and amino acids. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov For instance, 2-amino-4-(pentafluorosulfanyl)phenol (B1372119) and 2-amino-5-(pentafluorosulfanyl)phenol (B1512997) are mentioned as substrates for oxidation reactions, implying their synthesis from corresponding nitro precursors. acs.orgnih.govresearchgate.net

Derivatization from 4-Bromo(pentafluorosulfanyl)benzene

Currently, publicly available scientific literature does not detail a direct, high-yield method for the synthesis of this compound starting from 4-bromo(pentafluorosulfanyl)benzene. This precursor is more commonly utilized in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling, to produce other complex molecules rather than undergoing direct hydroxylation to form the corresponding phenol (B47542). nih.gov

Practical Considerations and Yield Optimization in this compound Synthesis

The efficient synthesis of SF₅-phenols requires careful consideration of reaction parameters to maximize yields and purity. Methodologies such as the conversion of nitro-substituted SF₅-benzenes and Diels-Alder cycloaddition reactions have been explored for creating these valuable compounds. nih.gov Optimization of these processes involves a systematic variation of reaction conditions, including solvent, temperature, reaction time, and stoichiometry of reagents. nih.gov

One effective strategy for synthesizing substituted SF₅-phenols involves the [4+2] Diels-Alder cycloaddition. nih.gov Research into this method for producing a related compound, 2-SF₅-4-aminophenol, highlights key factors for yield optimization. The choice of solvent, reaction temperature, and the amount of diene used are critical. For instance, performing the reaction in chlorobenzene (B131634) under microwave irradiation at 170 °C with an excess of the diene proved to be optimal, delivering a high nuclear magnetic resonance (NMR) yield. nih.gov Decreasing the temperature significantly reduced the yield, even with extended reaction times, demonstrating the high activation energy of the reaction. nih.gov Similarly, the choice of solvent was found to be crucial, with 1,2-dichlorobenzene (B45396) also being effective, while nitrobenzene (B124822) was detrimental to the reaction's success. nih.gov

Another established route to SF₅-phenols starts from 4-nitro(pentafluorosulfanyl)benzene. This method involves a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860) to form an anisole intermediate, which is subsequently demethylated using a thiol to yield the final phenol product. nih.gov The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the strongly electron-withdrawing nitro and pentafluorosulfanyl groups activate the ring for nucleophilic attack. nih.govmasterorganicchemistry.com

The table below summarizes the optimization of a Diels-Alder reaction for the synthesis of a 2-SF₅-4-aminophenol, illustrating the impact of varying reaction conditions on the yield.

| Entry | Diene Equivalents | Solvent | Temperature (°C) | Time | NMR Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | 1,2-Dichlorobenzene | 170 | 40 min | 78 |

| 2 | 2.2 | 1,2-Dichlorobenzene | 170 | 40 min | 96 |

| 3 | 2.2 | 1,2-Dichlorobenzene | 100 | 120 min | 27 |

| 4 | 2.2 | Nitrobenzene | 170 | 40 min | <5 |

| 5 | 2.2 | Chlorobenzene | 170 | 30 min | 96 (76 isolated) |

This table is based on data for the synthesis of 2-SF₅-4-aminophenol via a Diels-Alder reaction, as described in source nih.gov.

These findings underscore the importance of empirical optimization of reaction parameters for the synthesis of complex aromatic compounds like this compound. The electronic properties conferred by the SF₅ group heavily influence the reactivity of the aromatic ring, necessitating tailored approaches to achieve high-yield syntheses. nih.gov

Oxidation Reactions and Dearomatization Pathways

The oxidation of the electron-rich aromatic ring in this compound and its analogues serves as a powerful method for accessing aliphatic compounds bearing the SF₅ moiety. These reactions proceed via dearomatization, breaking the aromaticity of the benzene ring to form highly functionalized linear or cyclic aliphatic structures.

The oxidation of this compound and its corresponding anisole derivative using a combination of 30% aqueous hydrogen peroxide in concentrated sulfuric acid leads to the formation of several aliphatic SF₅-containing compounds. acs.orgacs.orgnih.gov The primary product of this reaction is 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone. acs.orgnih.govnih.gov Alongside this major product, small quantities of SF₅-substituted maleic and succinic acids are also formed. acs.orgresearchgate.net This method represents one of the first practical approaches for synthesizing aliphatic SF₅ compounds from readily available aromatic precursors. acs.orgnih.gov The oxidation of this compound specifically has been shown to yield the muconolactone product under optimized conditions. acs.org Similarly, the oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provides a mixture of these same products: SF₅-substituted muconolactone, maleic, and succinic acids. nih.govbeilstein-journals.orgnih.gov

| Product Name | Product Type | Observation |

|---|---|---|

| 3-(Pentafluorosulfanyl)muconolactone | Muconolactone | Major product acs.orgnih.gov |

| SF₅-Maleic Acid | Maleic Acid | Minor side product acs.orgbeilstein-journals.org |

| SF₅-Succinic Acid | Succinic Acid | Minor side product acs.orgbeilstein-journals.org |

Oxidation using lead tetraacetate (Pb(OAc)₄) provides an alternative pathway for the dearomatization of this compound derivatives, particularly catechols and aminophenols. acs.orgacs.org When 4-(pentafluorosulfanyl)catechol is treated with lead tetraacetate in the presence of methanol, the corresponding SF₅-substituted muconic acid methyl ester is formed in good yield. acs.org Similarly, the oxidation of 2-amino-4-(pentafluorosulfanyl)phenol and 2-amino-5-(pentafluorosulfanyl)phenol with lead tetraacetate at ambient temperature results in dearomatization and the formation of SF₅-substituted nitriles and esters of cis,cis-muconic acid, also in good yields. acs.orgnih.govfigshare.com These reactions exclusively produce the cis,cis-stereoisomer of the muconic acid derivatives. acs.org

| Starting Material | Product Type | Yield |

|---|---|---|

| 4-(Pentafluorosulfanyl)catechol | Muconic acid ester | Good acs.org |

| 2-Amino-4-(pentafluorosulfanyl)phenol | Muconic acid derivative | Good acs.orgacs.org |

| 2-Amino-5-(pentafluorosulfanyl)phenol | Muconic acid derivative | Good acs.orgacs.org |

A plausible mechanism has been proposed for the oxidation of this compound and its anisole analogue to the observed aliphatic products. nih.gov The reaction is believed to initiate with an electrophilic aromatic hydroxylation of the starting material to form a catechol intermediate (an SF₅-hydroquinone). beilstein-journals.orgnih.gov This intermediate is then oxidized to the corresponding ortho-benzoquinone. Subsequently, a Baeyer–Villiger oxidation of the quinone occurs, followed by hydrolysis, to yield an SF₅-substituted muconic acid derivative. The final step is an intramolecular conjugate addition within this muconic acid derivative, which leads to the formation of the major product, 3-(pentafluorosulfanyl)muconolactone. nih.gov It has been suggested that the formation of SF₅-maleic acid may proceed through an SF₅-substituted para-benzoquinone intermediate. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Studies on Pentafluorosulfanyl-Substituted Aromatics

The potent electron-withdrawing nature of the SF₅ group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Studies have been conducted on various pentafluorosulfanyl-substituted aromatics, demonstrating their utility in synthesis. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr, where the fluorine atom is displaced by a range of oxygen, sulfur, and nitrogen nucleophiles to afford novel 3,5-disubstituted (pentafluorosulfanyl)benzene derivatives. beilstein-journals.orgnih.govresearchgate.net In other systems, such as para- and meta-nitro-(pentafluorosulfanyl)benzene, the nitro group itself can act as the leaving group. acs.orgacs.org Reaction of these compounds with alkoxides and thiolates results in the generation of a variety of substituted 4- and 3-(pentafluorosulfanyl)benzenes, including SF₅ aryl ethers and sulfides, in a single step. acs.org

Vicarious Nucleophilic Substitution (VNS) Reactions on Nitro-(pentafluorosulfanyl)benzenes

Vicarious nucleophilic substitution (VNS) is an effective method for the C-H functionalization of electron-deficient aromatic rings, such as nitro-(pentafluorosulfanyl)benzenes. acs.org VNS reactions of 1-nitro-4-(pentafluorosulfanyl)benzene with various carbanions proceed in good to high yields, affording 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes. acs.org For the meta-isomer, 1-nitro-3-(pentafluorosulfanyl)benzene, VNS reactions give a mixture of 4- and 6-substituted products, with high regioselectivity favoring the 6-substituted isomer. acs.org VNS has also been successfully applied to 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where carbon, oxygen, and nitrogen nucleophiles attack position four, ortho to the nitro group and meta to the SF₅ group. beilstein-journals.orgnih.govresearchgate.net

| Substrate | Nucleophile Type | Position of Substitution | Reference |

|---|---|---|---|

| 1-Nitro-4-(pentafluorosulfanyl)benzene | Carbanions | Position 2 (ortho to NO₂) | acs.org |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | Carbanions | Position 6 and 4 (major/minor) | acs.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | C, O, N Nucleophiles | Position 4 | beilstein-journals.orgnih.govresearchgate.net |

Other Significant Transformation Pathways of this compound Derivatives

Beyond the primary oxidation and substitution pathways, derivatives of this compound are involved in other notable chemical transformations. An SF₅-substituted para-benzoquinone has been synthesized and identified as a likely intermediate in the formation of 2-(pentafluorosulfanyl)maleic acid. beilstein-journals.orgnih.gov This SF₅-benzoquinone can participate in Diels-Alder reactions with cyclopentadiene to afford the corresponding adducts. nih.govbeilstein-journals.org Furthermore, the aliphatic products derived from the oxidation of SF₅-phenols exhibit their own unique reactivity. For example, 2-(pentafluorosulfanyl)maleic acid undergoes decarboxylation when heated in DMSO, yielding 3-(pentafluorosulfanyl)acrylic acid. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization Techniques in 4 Pentafluorosulfanyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Pentafluorosulfanyl)phenol, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR Spectroscopic Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is characteristic of a para-substituted benzene ring. Due to the molecule's symmetry, the four aromatic protons are chemically non-equivalent in pairs, giving rise to two distinct signals. These signals typically appear as doublets, corresponding to the protons ortho and meta to the hydroxyl group. The splitting of these signals into doublets is a result of spin-spin coupling between adjacent protons (ortho-coupling). The magnitude of this coupling constant (J), typically in the range of 7-9 Hz, is indicative of the spatial relationship between the coupled nuclei.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, the symmetry of the para-substituted ring results in four signals for the six aromatic carbon atoms. docbrown.info The carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the pentafluorosulfanyl group (C4) each produce a unique signal. The two carbons ortho to the hydroxyl group (C2 and C6) are chemically equivalent and thus resonate at the same frequency, as do the two carbons meta to the hydroxyl group (C3 and C5). docbrown.info The strong electron-withdrawing nature of the SF₅ group significantly influences the chemical shifts of the aromatic carbons, particularly the carbon atom to which it is directly attached (ipso-carbon).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1-OH | Variable | ~155-160 |

| C2-H, C6-H | ~6.9-7.2 | ~115-120 |

| C3-H, C5-H | ~7.6-7.9 | ~128-132 |

| C4-SF₅ | N/A | ~145-150 |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy for Pentafluorosulfanyl Group Characterization

¹⁹F NMR spectroscopy is arguably the most definitive method for characterizing the pentafluorosulfanyl (SF₅) group. collectionscanada.gc.camdpi.com This technique is highly sensitive to the chemical environment of fluorine atoms. The SF₅ group, with its octahedral geometry, gives a distinctive A₄B splitting pattern in the ¹⁹F NMR spectrum. nih.gov This pattern consists of two signals: a doublet corresponding to the four equatorial fluorine atoms (Fₑ) and a quintet for the single, unique axial fluorine atom (Fₐ). nih.gov The characteristic coupling between the axial and equatorial fluorines results in a large coupling constant (JFₑ-Fₐ) of approximately 150 Hz. nih.gov The chemical shifts and splitting pattern are highly diagnostic for the presence and integrity of the SF₅ group. collectionscanada.gc.ca

| Fluorine Nuclei | Signal Multiplicity | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Equatorial Fluorines (4F) | Doublet | ~60-65 | JFₑ-Fₐ ≈ 150 |

| Axial Fluorine (1F) | Quintet | ~80-85 | JFₑ-Fₐ ≈ 150 |

Note: Chemical shifts are relative to CFCl₃.

Multi-Quantum Coherence Spectroscopy in NMR

Multi-Quantum Coherence (MQC) spectroscopy represents an advanced NMR technique that can be applied to study complex spin systems like the SF₅ group. ismar.org MQC experiments can excite and detect transitions that are forbidden in standard single-quantum NMR. ismar.org For the SF₅ group, five-quantum coherences (5QC) can be generated. nih.govrsc.org The relaxation of these higher-order coherences is extremely sensitive to molecular dynamics and chemical exchange processes. nih.gov This makes MQC spectroscopy a powerful tool for probing weak interactions, such as the binding of an SF₅-containing molecule to a protein, where the high sensitivity of 5QC relaxation to exchange events can identify even weak-affinity binders. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule. By comparing the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₆H₅F₅OS, the identity of the compound can be confirmed with a high degree of confidence. beilstein-journals.orgacs.orgnih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. acs.org The analysis reveals the octahedral geometry of the sulfur atom in the SF₅ group and the precise bond lengths and angles. nih.gov A key structural feature of the pentafluorosulfanyl group is the difference in bond lengths between the axial and equatorial fluorine atoms; the axial S–F bond is typically longer than the four equatorial S–F bonds. researchgate.net Furthermore, crystallography elucidates the orientation of the SF₅ group relative to the phenol (B47542) ring and provides insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

A detailed analysis of the electronic properties of this compound through UV-Vis and fluorescence spectroscopy is limited by the absence of specific studies on this isolated compound in the available literature. While the impact of the pentafluorosulfanyl (SF5) group on the photophysical characteristics of larger molecular systems is an active area of research, the foundational spectroscopic data for this compound itself is not documented in the surveyed sources.

The strong electron-withdrawing nature of the SF5 group suggests that this compound would exhibit shifts in its absorption and emission spectra compared to phenol. However, without experimental data, a quantitative description of these properties, including solvatochromic effects, cannot be provided.

Detailed Research Findings

No detailed research findings specifically reporting the UV-Vis and fluorescence spectroscopic data for this compound could be located in the course of this literature review.

Data Tables

Due to the lack of available experimental data, interactive data tables for the UV-Vis and fluorescence properties of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Studies on 4 Pentafluorosulfanyl Phenol

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules containing the pentafluorosulfanyl group. DFT calculations provide deep insights into how the SF₅ moiety influences the electron distribution and reactivity of the aromatic ring in 4-(Pentafluorosulfanyl)phenol.

Theoretical studies, particularly those focused on the synthesis of SF₅-phenols through [4+2] Diels-Alder cycloaddition reactions, have employed DFT to analyze the electronic landscape of the precursors and transition states. researchgate.net For instance, calculations at the SMD(chlorobenzene)/def2-TZVP//PBE0-D3(BJ)/def2-SVP level of theory have been instrumental in understanding the regioselectivity of these reactions. researchgate.net By mapping the molecular electrostatic potential (MESP), researchers can visualize the electron-rich and electron-deficient regions of the molecule. In this compound, the strongly electronegative SF₅ group significantly polarizes the molecule, creating a distinct electronic signature that governs its interaction with other reagents. researchgate.netset-science.comymerdigital.com The electron-withdrawing effect of the SF₅ group leads to a more positive electrostatic potential on the aromatic ring, influencing its susceptibility to nucleophilic or electrophilic attack.

Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms involving SF₅-substituted compounds. For the formation of SF₅-phenols, DFT calculations have been used to map out the energy profiles of reaction pathways, identifying the transition states and intermediates. researchgate.net

A notable example is the theoretical and experimental study of the regioselective [4+2] Diels-Alder cycloaddition between electron-rich dienes and SF₅-alkynes to produce SF₅-phenols. researchgate.net In this study, DFT calculations were crucial in explaining the preferential formation of one regioisomer over another. The transition state (TS) energies for the different possible cycloaddition pathways were computed, revealing the kinetic preferences of the reaction. For example, the activation barrier (ΔG‡) for the formation of a 2-SF₅-phenol was found to be significantly lower than that for the corresponding 3-SF₅-phenol, which aligns with experimental observations. researchgate.net

These computational models allow for the detailed analysis of the transition state geometries, including the lengths of forming bonds, providing a deeper mechanistic understanding. researchgate.net Such studies have revealed that the high regioselectivity in these reactions is a result of a combination of steric and electronic factors, which can be precisely quantified through computational analysis. researchgate.net

Below is a table summarizing computed activation barriers for a model Diels-Alder reaction leading to SF₅-phenols.

| Transition State | Pathway | Activation Barrier (ΔG‡) in kcal/mol |

| TS1-Ph | Leads to 2-SF₅-phenol | 24.8 |

| TS2-Ph | Leads to 3-SF₅-phenol | 30.0 |

| Data computed at the SMD(chlorobenzene)/def2-TZVP//PBE0-D3(BJ)/def2-SVP level of theory. researchgate.net |

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. joaquinbarroso.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. set-science.comijsrst.com

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is influenced by the strongly electron-accepting SF₅ group. This distribution suggests that the phenol moiety acts as the primary electron donor, while the SF₅-substituted part of the molecule is the electron-accepting site.

While specific HOMO-LUMO energy values for this compound are not extensively reported in the context of its standalone properties, studies on related reactions provide some insights. In the context of the Diels-Alder reaction to form SF₅-phenols, it was found that stabilizing HOMO-LUMO interactions were not the primary origin of the observed reactivity and regioselectivity. researchgate.net Instead, factors such as destabilizing strain energy and Pauli repulsion between occupied π-orbitals of the reactants played a more dominant role. researchgate.net This highlights that while HOMO-LUMO analysis is a valuable tool, a comprehensive understanding of reactivity often requires consideration of multiple energetic components.

The table below illustrates the general parameters derived from HOMO-LUMO analysis and their chemical significance.

| Parameter | Formula | Chemical Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

Predictive Modeling for Reactivity and Design of SF₅-Compounds

The insights gained from computational studies on molecules like this compound are being increasingly leveraged for the predictive modeling and rational design of new SF₅-containing compounds. By understanding the structure-property relationships dictated by the SF₅ group, chemists can computationally screen potential drug candidates or materials before engaging in extensive synthetic efforts.

For instance, the calculated electronic properties of SF₅-arenes can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the chemical structure with biological activity or other desired properties. While specific QSAR models for this compound derivatives are not widely published, the foundational computational data is essential for their development.

Furthermore, predictive models can guide synthetic strategy. By computationally evaluating the feasibility of different reaction pathways and predicting the outcomes of reactions, chemists can identify the most efficient routes to novel SF₅-compounds. For example, the mechanistic understanding gained from DFT studies on the synthesis of SF₅-phenols can be extended to predict the reactivity of other substituted SF₅-alkynes and dienes, thereby guiding the design of new synthetic targets with desired substitution patterns. researchgate.net This predictive power accelerates the discovery and optimization of new molecules with enhanced properties imparted by the unique pentafluorosulfanyl group.

Synthesis of Aliphatic SF₅-Containing Compounds from Aromatic Precursors

The conversion of readily available aromatic SF₅ compounds to their aliphatic counterparts represents a significant advancement in the field of fluorine chemistry. Research has demonstrated that this compound can be effectively oxidized to yield valuable aliphatic SF₅-containing molecules.

A key method involves the oxidation of this compound and its corresponding anisole (B1667542) derivative using 30% aqueous hydrogen peroxide in concentrated sulfuric acid. nih.govfigshare.comacs.orgresearchgate.net This reaction leads to the dearomatization of the phenyl ring and the formation of 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone. nih.govfigshare.comacs.orgresearchgate.net This transformation is a pioneering example of a practical route to aliphatic SF₅ compounds from aromatic precursors. nih.govfigshare.comacs.orgresearchgate.net

Table 1: Oxidation of this compound and its Anisole Derivative

| Starting Material | Oxidizing Agent | Main Product |

| This compound | 30% aq. H₂O₂ in conc. H₂SO₄ | 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid |

| 4-(Pentafluorosulfanyl)anisole | 30% aq. H₂O₂ in conc. H₂SO₄ | 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid |

Formation of SF₅-Substituted Heterocycles

The pentafluorosulfanyl group has been successfully incorporated into various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. While direct cyclization reactions starting from this compound are not extensively detailed, its derivatives serve as crucial precursors for the synthesis of SF₅-substituted heterocycles.

For instance, SF₅-containing indoles and oxindoles have been synthesized from 3- and 4-nitro(pentafluorosulfanyl)benzenes. researchgate.net These nitroaromatics can be conceptually derived from the nitration of pentafluorosulfanylbenzene, which itself can be synthesized from precursors related to this compound. The synthesis of 2-SF₅-(aza)indoles has been achieved through a radical addition of SF₅Cl to 2-ethynyl anilines followed by cyclization. nih.govacs.org Furthermore, SF₅-containing quinolines have been prepared as part of the synthesis of mefloquine (B1676156) analogs.

Derivatization to SF₅-Functionalized Aromatics and Fine Chemicals

This compound and its derivatives are instrumental in the synthesis of a variety of SF₅-functionalized aromatic compounds and fine chemicals, including acids, nitriles, esters, and complex heterocyclic systems.

During the oxidation of this compound and 4-(pentafluorosulfanyl)anisole with hydrogen peroxide in sulfuric acid, small quantities of SF₅-containing maleic and succinic acids are formed as side products. nih.govfigshare.comacs.orgresearchgate.net While not the primary products of this specific reaction, their formation demonstrates a pathway to these functionalized aliphatic diacids from an aromatic SF₅ source.

The synthesis of SF₅-substituted nitriles and esters has been achieved through the oxidative cleavage of substituted this compound derivatives. Specifically, 4-(pentafluorosulfanyl)catechol, 2-amino-4-(pentafluorosulfanyl)phenol (B1372119), and 2-amino-5-(pentafluorosulfanyl)phenol (B1512997) undergo dearomatization upon oxidation with lead tetraacetate at ambient temperature. nih.govacs.orgresearchgate.net This process yields SF₅-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic (muconic) acid in good yields. nih.govacs.orgresearchgate.net

Table 2: Oxidation of Substituted 4-(Pentafluorosulfanyl)phenols

| Starting Material | Oxidizing Agent | Products |

| 4-(Pentafluorosulfanyl)catechol | Lead tetraacetate | SF₅-substituted nitriles and esters of muconic acid |

| 2-Amino-4-(pentafluorosulfanyl)phenol | Lead tetraacetate | SF₅-substituted nitriles and esters of muconic acid |

| 2-Amino-5-(pentafluorosulfanyl)phenol | Lead tetraacetate | SF₅-substituted nitriles and esters of muconic acid |

Preparation of SF₅-Containing Indoles and Oxindoles

The synthesis of indoles and oxindoles bearing the SF₅ moiety has been accomplished through multi-step synthetic routes starting from nitro(pentafluorosulfanyl)benzenes. researchgate.net One approach involves the vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzene with phenoxyacetonitrile, followed by catalytic hydrogenation to yield the corresponding SF₅-indoles. researchgate.net An alternative VNS reaction with ethyl chloroacetate (B1199739), followed by nitro group reduction and thermal cyclization, affords SF₅-containing oxindoles. researchgate.net

The unique properties of the SF₅ group make it an attractive substituent for modifying amino acids for applications in bioconjugation and drug development. The incorporation of the SF₅ group onto model amino acids has been achieved using commercially available synthons. semanticscholar.orgresearchgate.net

A notable method for the synthesis of aromatic SF₅-containing amino acids is the Negishi cross-coupling reaction. nih.govnih.gov This strategy utilizes a palladium catalyst with an SPhos ligand to couple an amido alkyl iodide species with a pentafluorosulfanyl aryl bromide, affording the desired amino acids in moderate yields. nih.govnih.gov These synthesized amino acids have been shown to be compatible with standard peptide coupling and deprotection strategies, allowing for their incorporation into dipeptides. nih.gov This demonstrates the feasibility of introducing the SF₅ group into peptide structures to modulate their properties. nih.gov

Biological and Medicinal Chemistry Applications of 4 Pentafluorosulfanyl Phenol Derivatives

Exploration of SF₅-Containing Compounds in Pharmaceutical Lead Discovery

The unique physicochemical properties of the pentafluorosulfanyl group have positioned it as a valuable tool in the quest for novel therapeutic agents. Its stability under physiological conditions, combined with its distinct electronic and steric profile, offers medicinal chemists a powerful substituent to modulate the properties of drug candidates.

SF₅ Group as a "Super-Trifluoromethyl" Bioisostere for Enhanced Biological Activity

The pentafluorosulfanyl group is often referred to as a "super-trifluoromethyl" bioisostere. mdpi.commdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The SF₅ group serves as a bioisosteric replacement for other common chemical moieties, including the trifluoromethyl (CF₃), tert-butyl, halogen, and nitro groups. mdpi.comnih.gov

The SF₅ group's utility as a bioisostere stems from its unique combination of properties. It is significantly more electronegative and lipophilic than the trifluoromethyl group, which can lead to enhanced biological activity. mdpi.comelsevierpure.com The octahedral geometry and larger size of the SF₅ group compared to the CF₃ group can also influence molecular conformation and binding to biological targets. nih.gov These distinct characteristics can result in improved potency, selectivity, and metabolic stability of drug candidates. nih.gov For instance, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in certain cannabinoid receptor ligands has been shown to be a successful strategy in drug discovery. nih.gov

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 |

| Lipophilicity (Hansch parameter, π) | +1.5 | +0.88 |

| Geometry | Octahedral | Tetrahedral |

| Size | Larger | Smaller |

Design and Synthesis of SF₅-Analogs of Established Bioactive Molecules

A common strategy in drug discovery is the modification of existing drugs to improve their efficacy or overcome limitations. The introduction of the SF₅ group into established bioactive molecules is a promising approach to generate novel drug candidates with enhanced properties. mdpi.commdpi.com

Recent advances in synthetic methodologies have made SF₅-containing building blocks more accessible, facilitating the synthesis of SF₅-analogs of a wide range of biologically active compounds. elsevierpure.comnih.gov For example, SF₅-derivatives of the antimalarial drug mefloquine (B1676156) have been synthesized and shown to exhibit similar activity to the parent compound. nih.gov Similarly, the incorporation of an SF₅ group into the structure of the non-steroidal anti-inflammatory drug flufenamic acid has been explored. mdpi.com

Antimicrobial and Antiparasitic Activities of SF₅-Chalcones and Related Compounds

Chalcones, a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, are known to possess a wide range of biological activities, including antimicrobial and antiparasitic properties. scielo.brsemanticscholar.org The incorporation of the pentafluorosulfanyl group into the chalcone (B49325) scaffold has been investigated as a strategy to develop new and more potent antimicrobial and antiparasitic agents.

A study investigating a new chalcone derivative, 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (246TMP-3SF5), demonstrated its pronounced activities against liver cancer cells and Toxoplasma gondii parasites. mdpi.com The activity of this SF₅-substituted chalcone against T. gondii was found to be superior to that of the parent chalcone, SU086. mdpi.com However, the parent compound was more active against Leishmania major promastigotes. mdpi.com This highlights the nuanced effect that the SF₅ group can have on biological activity, where its benefit may be target-specific.

While specific studies on SF₅-chalcones are emerging, broader research into SF₅-containing compounds has revealed their antimicrobial potential. mdpi.comnih.gov For example, pentafluorosulfanyl-containing analogs of triclocarban (B27905) have been synthesized and shown to possess potent antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov

Table 2: Antiparasitic Activity of a Pentafluorosulfanyl-Substituted Chalcone

| Compound | Target Organism | Activity |

|---|---|---|

| 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (246TMP-3SF5) | Toxoplasma gondii | Superior to parent compound (SU086) |

| 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (246TMP-3SF5) | Leishmania major | Less active than parent compound (SU086) |

| SU086 (parent chalcone) | Leishmania major | Highly active |

Enzyme Inhibition Studies Involving SF₅-Derivatives

Enzymes are critical targets for drug discovery, and the development of potent and selective enzyme inhibitors is a major focus of medicinal chemistry. researchgate.net The unique properties of the SF₅ group can be leveraged to design novel enzyme inhibitors with improved characteristics.

The introduction of an SF₅ group can enhance the binding affinity of a molecule to its target enzyme, leading to increased inhibitory potency. nih.gov For example, SF₅-analogs of the disease-modifying anti-rheumatic drugs (DMARDs) teriflunomide (B560168) and leflunomide (B1674699) have been synthesized. researchgate.net These SF₅-derivatives demonstrated improved inhibition of the enzyme human dihydroorotate (B8406146) dehydrogenase (HDHODH) compared to the parent drugs. scielo.brresearchgate.net

Furthermore, SF₅-derivatives of USP5-IN-1, an inhibitor of the deubiquitinase USP5, have been synthesized. mdpi.com Certain derivatives exhibited enhanced inhibitory effects on USP5 activity compared to the parent compound. In silico studies suggested that these derivatives had lower binding free energies, indicating a stronger affinity for the enzyme. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations in SF₅-Drug Design

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes how the drug affects the body. The introduction of the SF₅ group can significantly influence these properties.

The high lipophilicity of the SF₅ group can enhance a molecule's membrane permeability and bioavailability. nih.gov Its chemical robustness can also improve metabolic stability, leading to a longer half-life in the body. nih.gov For instance, an 8-SF₅ mefloquine analog was found to have a longer half-life than the parent drug. mdpi.com

However, the increased lipophilicity can also lead to challenges, such as increased binding to plasma proteins or non-specific toxicity. Therefore, a careful balance of properties is required in the design of SF₅-containing drugs. Understanding the relationship between the physicochemical properties of the SF₅ group and the resulting PK/PD profile is crucial for the successful development of new therapeutics.

Environmental and Biodegradation Studies of Pentafluorosulfanyl Substituted Compounds

Microbial Degradation Pathways of Aminophenol Derivatives, e.g., in Pseudomonas spp.

While specific studies on the microbial degradation of 4-(pentafluorosulfanyl)phenol are limited, research on analogous compounds, such as pentafluorosulfanyl-substituted aminophenols, provides significant insights into potential biodegradation pathways. Bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds and have been the focus of studies on SF₅-containing molecules. nih.govnih.gov

A key study demonstrated that certain Pseudomonas species can utilize SF₅-substituted aminophenols as their sole source of carbon and energy. nih.govresearchgate.net This research identified crucial metabolites and degradation steps, suggesting a probable pathway for the breakdown of these complex molecules.

During the catabolism of 5-(pentafluorosulfanyl)-2-aminophenol by Pseudomonas spp., two primary metabolites were identified: the N-acetylated derivative of the parent compound and 4-(pentafluorosulfanyl)catechol. nih.govucd.ie The formation of the catechol derivative is a critical step, as catechols are common intermediates in the aerobic degradation of aromatic compounds, which are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov

The proposed initial steps in the degradation of a pentafluorosulfanyl-substituted aminophenol by Pseudomonas spp. are as follows:

Deamination/Hydroxylation: The amino group is removed and replaced with a hydroxyl group, or a hydroxylation occurs at the ortho position to the existing hydroxyl group, to form a catechol derivative. In the case of 5-(pentafluorosulfanyl)-2-aminophenol, this leads to the formation of 4-(pentafluorosulfanyl)catechol. nih.gov

Ring Cleavage: The aromatic ring of the resulting catechol is then cleaved, a reaction typically catalyzed by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage). nih.gov

An important finding from these studies is the release of fluoride (B91410) ions during the biodegradation process, which confirms the breakdown of the highly stable pentafluorosulfanyl group by microorganisms. ucd.ienih.gov However, the study also noted that 4-(pentafluorosulfanyl)catechol can act as a shunt metabolite and may be toxic to some bacteria, potentially inhibiting complete mineralization. nih.govresearchgate.net The supplementation of cultures with yeast extract was found to significantly enhance the degradation of the substrate and the release of fluoride ions. nih.gov

Based on these findings for aminophenol derivatives, a plausible microbial degradation pathway for this compound in Pseudomonas spp. can be hypothesized. The initial step would likely involve the enzymatic hydroxylation of the phenol (B47542) to form 4-(pentafluorosulfanyl)catechol. This would be followed by the cleavage of the aromatic ring, leading to further degradation and the eventual release of fluoride ions.

| Parent Compound | Bacterial Strain(s) | Identified Metabolites | Key Findings |

|---|---|---|---|

| 5-(Pentafluorosulfanyl)-2-aminophenol | Pseudomonas spp. | N-acetylated derivative, 4-(Pentafluorosulfanyl)catechol | Demonstrates microbial degradation of SF₅-aromatics and release of fluoride ions. nih.govnih.gov |

Research on Environmental Impact and Persistence of SF₅-Containing Molecules

The environmental impact and persistence of molecules containing the pentafluorosulfanyl group are determined by a combination of their physicochemical properties and their susceptibility to abiotic and biotic degradation processes. The SF₅ group is known for its high electronegativity and stability, which can make compounds containing it resistant to degradation. mdpi.comrsc.org

One of the most significant findings regarding the environmental fate of SF₅-aromatic compounds is their susceptibility to photodegradation. nih.gov Research has shown that the SF₅ group can be completely degraded by actinic radiation with half-lives on the order of hours. nih.govnih.gov In the case of this compound, photolysis leads to the release of all five fluoride ions and the formation of benzenesulfonate (B1194179) as the final product. nih.gov This suggests that sunlight can be a major factor in the environmental degradation of these compounds.

The physicochemical properties of SF₅-containing compounds also play a crucial role in their environmental distribution. Studies have shown that aromatic SF₅ compounds are generally more hydrophobic than their trifluoromethyl (CF₃) analogs. nih.govnih.gov This is indicated by their octanol-water partitioning coefficients (log K(OW)), which typically range from 2.9 to 3.6. nih.gov Higher hydrophobicity suggests a greater tendency for these compounds to partition into organic matter in soil and sediment, and potentially bioaccumulate in organisms.

The water solubility of SF₅ compounds varies, with reported values for aromatic derivatives ranging from 78 mg/L to 2.4 g/L. nih.gov This property will influence their mobility in aquatic environments.

While photodegradation is a confirmed pathway for the breakdown of SF₅-aromatic compounds, their persistence in environments shielded from light, such as deep soil and anaerobic sediments, is a subject of ongoing research. The demonstrated ability of microorganisms to cleave the SF₅ group is significant, but the efficiency and extent of this biodegradation in various environmental compartments are not yet fully understood. ucd.ienih.gov The stability of the SF₅ group suggests that in the absence of light or suitable microbial activity, these compounds could be persistent. ucd.ie

| Property | Observed Range/Finding | Environmental Implication |

|---|---|---|

| Water Solubility | 78 mg/L to 2.4 g/L | Influences mobility in aquatic systems. nih.gov |

| Octanol-Water Partitioning Coefficient (log K(OW)) | 2.9 to 3.6 | Higher hydrophobicity suggests potential for sorption to organic matter and bioaccumulation. nih.gov |

| Photodegradation | Complete degradation of the SF₅ group with hourly half-lives under actinic radiation. nih.gov | Sunlight is a key factor in the environmental removal of these compounds. |

| Photodegradation Product of 4-(SF₅)-phenol | Benzenesulfonate | Indicates complete breakdown of the SF₅ moiety. nih.gov |

Q & A

Basic: What synthetic methodologies are available for preparing 4-(pentafluorosulfanyl)phenol?

Methodological Answer:

this compound can be synthesized via oxidation of aromatic precursors using hydrogen peroxide (H₂O₂) and concentrated sulfuric acid (H₂SO₄). For example, 4-(pentafluorosulfanyl)anisole undergoes oxidative cleavage to yield the phenol derivative. The reaction proceeds through electrophilic hydroxylation, Baeyer-Villiger oxidation, and hydrolysis steps, with intermediates such as para-benzoquinone detected . Characterization of intermediates and products is critical, often achieved via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- ¹⁹F NMR : Critical for identifying the SF₅ group’s chemical environment (δ ~60–85 ppm, split due to coupling with adjacent fluorine atoms) .

- ¹H/¹³C NMR : Used to resolve aromatic protons and carbons, with deshielding effects observed due to the electron-withdrawing SF₅ group .

- LCMS : Validates molecular weight and purity, particularly for sulfonamide derivatives synthesized from this compound .

Basic: How does this compound react in common electrophilic substitution reactions?

Methodological Answer:

The SF₅ group is a strong electron-withdrawing group, directing electrophilic substitution to the para and ortho positions. Example reactions include:

- Halogenation : Bromination occurs in acetic acid with FeCl₃ catalysis, yielding 2-bromo-4-(pentafluorosulfanyl)phenol .

- Sulfonation : Reacts with sulfonyl chlorides under basic conditions to form sulfonamide derivatives, as seen in WD repeat-containing protein inhibitor synthesis .

Advanced: What mechanistic pathways explain the oxidation of this compound to aliphatic SF₅ compounds?

Methodological Answer:

Oxidation with H₂O₂/H₂SO₄ generates SF₅-substituted muconolactone and maleic acid via:

Electrophilic hydroxylation forming a dihydroxylated intermediate.

Baeyer-Villiger oxidation to a ketone intermediate.

Hydrolysis and cyclization to muconolactone.

Contradictions arise with the unexpected formation of maleic acid, resolved by identifying alternative intermediates (e.g., para-benzoquinone) under controlled H₂O₂ concentrations .

Advanced: How can researchers resolve contradictions in product distributions during SF₅-phenol oxidation?

Methodological Answer:

Product ratios (muconolactone vs. maleic acid) depend on:

- Reaction conditions : Higher H₂O₂ concentrations favor maleic acid via para-benzoquinone intermediates.

- Intermediate trapping : Use of deuterated solvents or low-temperature NMR to detect transient species like cyclohexadienones .

- Computational validation : DFT calculations predict stereoselectivity in Diels-Alder adducts formed from maleic anhydride derivatives .

Advanced: What decomposition pathways are observed for SF₅-muconolactone derivatives?

Methodological Answer:

SF₅-muconolactone undergoes:

- Acidic media : Stable but eliminates the SF₅ group in aqueous base, forming 2-(3,5-dioxotetrahydrofuran-2-yl)acetic acid.

- Decarboxylation : In DMSO-d₆, maleic acid derivatives decarboxylate to acrylic acid even at room temperature (monitored via ¹H/¹⁹F NMR). Isotopic labeling (D₂O exchange) confirms proton migration during decarboxylation .

Advanced: How does the SF₅ group influence the stability of phenolic derivatives under varying pH conditions?

Methodological Answer:

- Acidic conditions : SF₅-muconolactone remains intact but hydrolyzes slowly.

- Basic conditions : Rapid SF₅ elimination occurs, forming enol tautomers. Stability studies require pH-controlled kinetic experiments and LCMS monitoring to track degradation products .

Advanced: What strategies enable isotopic labeling of this compound derivatives for mechanistic studies?

Methodological Answer:

- Deuterium labeling : Evaporate maleic acid with D₂O to exchange acidic protons, followed by decarboxylation in DMSO-d₆ to yield deuterated acrylic acid .

- ¹³C labeling : Use labeled H₂O₂ or CO₂ trapping during oxidation to track carbon migration in muconolactone formation .

Advanced: How can aerobic microbial degradation pathways of SF₅-aromatics be compared to chemical oxidation?

Methodological Answer:

Chemical oxidation mimics microbial pathways (hydroxylation → ring cleavage):

- Enzymatic analogs : Hydroxylase and dioxygenase enzymes vs. H₂O₂/H₂SO₄.

- Product analysis : Compare muconolactone and maleic acid yields from both methods.

- Metabolic profiling : Use LC-HRMS to identify microbial metabolites versus synthetic byproducts .

Tables

Table 1: Key intermediates in SF₅-phenol oxidation

| Intermediate | Detection Method | Role in Pathway | Reference |

|---|---|---|---|

| Para-benzoquinone | ¹H NMR, LCMS | Maleic acid precursor | |

| Cyclohexadienone | Low-temp ¹³C NMR | Transient hydroxylation product | |

| Muconic acid derivative | ¹⁹F NMR, IR | Cyclizes to muconolactone |

Table 2: Stability of SF₅ derivatives under varying conditions

| Derivative | Condition | Half-life | Major Product |

|---|---|---|---|

| SF₅-muconolactone | pH 1–3 (H₂SO₄) | >24 hours | Stable |

| SF₅-muconolactone | pH 10 (NaOH) | <1 hour | 2-(3,5-dioxotetrahydrofuran-2-yl)acetic acid |

| SF₅-maleic acid | DMSO-d₆, 65°C | 1.5 hours | Acrylic acid (60% yield) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.